Flutimide vs. Aromatic Analogues: A >7-Fold Potency Gap Defines the Scaffold Optimization Trajectory
Flutimide exhibits an IC50 of 3 µM against influenza A virus cap-dependent endonuclease in vitro [1]. Direct SAR studies demonstrate that replacing the isobutyl side chains with p-fluorobenzylidene or p-methoxybenzylidene aromatic groups yields analogues with IC50 values of 0.9 µM and 0.8 µM, respectively—a >7-fold improvement in potency [2]. This quantitative gap confirms Flutimide as the foundational, unoptimized natural product scaffold, making it essential for baseline controls in SAR campaigns and for validating synthetic analogue potency claims.
| Evidence Dimension | Influenza A virus cap-dependent endonuclease inhibition (IC50) |
|---|---|
| Target Compound Data | 3 µM |
| Comparator Or Baseline | Aromatic analogues (p-fluorobenzylidene: 0.9 µM; p-methoxybenzylidene: 0.8 µM) |
| Quantified Difference | 3.3- to 3.75-fold lower potency (analogues are >7-fold more potent) |
| Conditions | In vitro transcription assay with influenza A viral polymerase |
Why This Matters
Procurement of Flutimide is justified when the unoptimized natural product scaffold is required as a negative control or baseline comparator for evaluating synthetic analogue potency improvements.
- [1] Singh SB. Isolation and structure of flutimide, a novel endonuclease inhibitor of influenza virus. Tetrahedron Letters. 1995;36(12):2005-2008. View Source
- [2] Singh SB, Tomassini JE. Synthesis of Natural Flutimide and Analogous Fully Substituted Pyrazine-2,6-diones, Endonuclease Inhibitors of Influenza Virus. The Journal of Organic Chemistry. 2001;66(16):5504-5516. View Source
